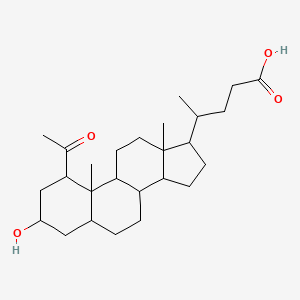

1-Acetyl-3-hydroxycholan-24-oic acid

Vue d'ensemble

Description

1-Acetyl-3-hydroxycholan-24-oic acid is a bile acid derivative with significant importance in various scientific fields. This compound is structurally related to lithocholic acid, a naturally occurring bile acid. The presence of an acetyl group at the first position and a hydroxyl group at the third position distinguishes it from other bile acids, contributing to its unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3-hydroxycholan-24-oic acid typically involves the acetylation of 3-hydroxycholan-24-oic acid. One common method is the Mitsunobu reaction, which converts 3-hydroxycholan-24-oic acid esters into 3-amino derivatives using diphenylphosphoryl azide (DPPA) and subsequent Staudinger reduction with triphenylphosphine (PPh3) and water in tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes using acetic anhydride and a suitable catalyst under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

1-Acetyl-3-hydroxycholan-24-oic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of 3-keto derivatives.

Reduction: Formation of 1-hydroxy derivatives.

Substitution: Formation of various substituted cholan-24-oic acid derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Acetyl-3-hydroxycholan-24-oic acid is characterized by its cholanic acid backbone, which is modified by the addition of an acetyl group at the C1 position and a hydroxyl group at the C3 position. This configuration enhances its solubility and biological activity compared to other bile acids. The compound's molecular formula is , and it exhibits significant interactions with various biological receptors.

Antagonist of EphA2 Receptor

Research has identified this compound as a potential antagonist of the EphA2 receptor, which plays a crucial role in several pathological conditions, including cancer. Studies indicate that this compound can inhibit the interaction between EphA2 and its ligand ephrin-A1, thereby blocking downstream signaling pathways that lead to cancer cell proliferation and migration .

Key Findings:

- Binding Affinity: The compound exhibits a low micromolar dissociation constant (K_D), indicating strong binding affinity to the EphA2 receptor.

- Functional Impact: It effectively inhibits EphA2 autophosphorylation and subsequent cellular responses in prostate cancer cells, suggesting its potential as a therapeutic agent .

Drug Design Template

The structural features of this compound make it an excellent template for designing new drugs targeting similar pathways. By modifying its structure, researchers can create derivatives with enhanced potency and selectivity for various biological targets .

Bile Acid Receptor Modulation

Bile acids are known to interact with nuclear receptors such as Farnesoid X receptor (FXR). Compounds like this compound can modulate FXR activity, influencing metabolic processes related to cholesterol homeostasis and glucose metabolism. This modulation can have implications for treating metabolic disorders such as diabetes and hyperlipidemia .

Ion Transport Studies

The compound has also been explored for its role in ion transport mechanisms. Research indicates that modifications in the cholanic acid structure can enhance ion transport efficacy across cellular membranes, which may lead to applications in drug delivery systems .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1-Acetyl-3-hydroxycholan-24-oic acid involves its interaction with specific molecular targets and pathways. It is known to modulate bile acid receptors, such as the farnesoid X receptor (FXR), influencing gene expression related to bile acid synthesis and metabolism . This modulation can impact various physiological processes, including lipid metabolism and glucose homeostasis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Lithocholic acid: A naturally occurring bile acid with a similar structure but lacking the acetyl group.

Chenodeoxycholic acid: Another bile acid with hydroxyl groups at different positions.

Ursodeoxycholic acid: A bile acid used therapeutically for liver diseases.

Uniqueness

1-Acetyl-3-hydroxycholan-24-oic acid is unique due to its specific acetylation and hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Activité Biologique

Overview

1-Acetyl-3-hydroxycholan-24-oic acid (also known as cholanic acid) is a bile acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to lithocholic acid and has been studied for its interactions with various biological targets, particularly in the context of cancer biology and metabolic regulation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a hydroxyl group at the 3-position and an acetyl group, which may influence its biological activity compared to other bile acids.

This compound has been shown to interact with specific receptors and enzymes, leading to various biological effects:

- EphA2 Receptor Modulation : The compound acts as a competitive antagonist of the EphA2 receptor, inhibiting its activation by ephrin-A1. This interaction is crucial in cancer cell signaling, particularly in prostate cancer cells, where it blocks cell retraction and rounding induced by receptor stimulation .

- TGR5 Agonism : Recent studies have indicated that derivatives of cholanic acid can activate the TGR5 receptor, which is involved in metabolic regulation. Compounds similar to this compound displayed agonistic activity comparable to lithocholic acid at low concentrations .

Anticancer Properties

Research has demonstrated that this compound inhibits cancer cell proliferation through its action on the EphA2 receptor. In vitro studies have shown that it reduces the phosphorylation of EphA2, thereby impeding cancer cell signaling pathways .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| EphA2 Antagonism | Inhibits receptor activation | |

| TGR5 Activation | Enhances metabolic signaling | |

| Antiproliferative Effects | Reduces cancer cell growth |

Metabolic Regulation

The compound's role in metabolic regulation has been highlighted in studies focusing on its agonistic effects on the TGR5 receptor. This receptor is known to mediate glucose metabolism and energy expenditure, suggesting potential therapeutic applications in metabolic disorders such as obesity and diabetes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

- Hydroxyl Groups : The presence of hydroxyl groups at specific positions enhances binding affinity to target receptors.

- Acetylation Effects : Acetylation at the 3-position appears to modulate the compound's ability to interact with various biological targets without significantly compromising safety profiles .

Safety Profile

In toxicity studies, this compound demonstrated a favorable safety profile at concentrations up to 25 µM, indicating no significant cytotoxic effects on cultured cells. This suggests that therapeutic applications could be explored without immediate concerns regarding toxicity .

Propriétés

IUPAC Name |

4-(1-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-15(5-10-24(29)30)20-8-9-21-19-7-6-17-13-18(28)14-23(16(2)27)26(17,4)22(19)11-12-25(20,21)3/h15,17-23,28H,5-14H2,1-4H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWTZEMFQOBISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(C(CC(C4)O)C(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612479 | |

| Record name | 1-Acetyl-3-hydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4057-84-5 | |

| Record name | 1-Acetyl-3-hydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.